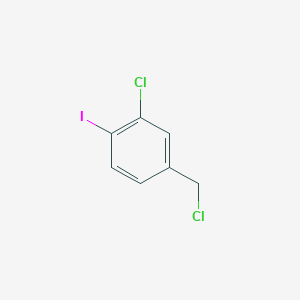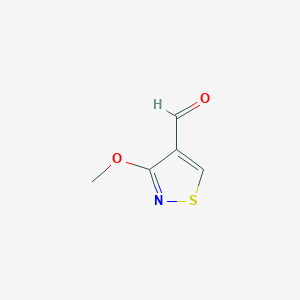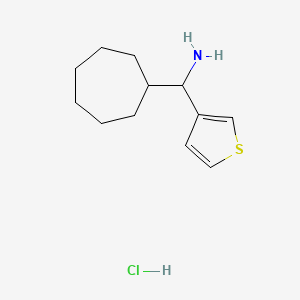
2-Chloro-4-(chloromethyl)-1-iodobenzene
Overview
Description
2-Chloro-4-(chloromethyl)-1-iodobenzene, also known as o-chloro-p-chloromethyl-benzyl iodide, is a chlorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and is soluble in most organic solvents. This compound is used in organic synthesis and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Halogen Bonding in Structural Determinants
The study by Pigge, Vangala, and Swenson (2006) explored the structural determinants in 4-halotriaroylbenzenes, emphasizing the relative importance of C-X...O=C interactions and type-II I...I interactions, especially in the 4-iodo derivative, which are significant in the context of halogen bonding and its implications in molecular structure and interactions (Pigge, Vangala, & Swenson, 2006).
Organic Synthesis and Functionalization
The research by Ranganathan, Ranganathan, and Singh (1985) highlighted the utility of specifically designed reagents like 4- t Butyl iodoxybenzene in cleaving π bonds to form carbonyl compounds, demonstrating the reagent's transformation to 4- t butyl iodobenzene in high yields, indicating its potential in organic synthesis and the possibility of recycling (Ranganathan, Ranganathan, & Singh, 1985).
Donor-Acceptor Cyclopropane Reactions
In a study conducted by Garve, Barkawitz, Jones, and Werz (2014), donor-acceptor cyclopropanes were reacted with iodobenzene dichloride, resulting in ring-opened products with chlorine atoms adjacent to the donor and acceptor groups. This highlights the utility of 2-Chloro-4-(chloromethyl)-1-iodobenzene in facilitating such transformations and expanding the chemistry of donor-acceptor cyclopropanes (Garve, Barkawitz, Jones, & Werz, 2014).
Halogenation Reactions in Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) utilized compounds like [Hydroxy(tosyloxy)iodo]benzene as effective catalysts in ring halogenation reactions of polyalkylbenzenes, contributing to the formation of mixed halogenated compounds. The study provides insights into selective halogenation methods and their potential applications in various organic syntheses (Bovonsombat & Mcnelis, 1993).
Vibrational Spectroscopy and Electronic States
Kwon, Kim, and Kim (2002) studied the vibrational spectra of halobenzene cations, including iodobenzene, in ground and excited electronic states using mass-analyzed threshold ionization spectrometry. The research contributes to understanding the vibrational and electronic properties of halogenated compounds and their implications in various chemical and physical processes (Kwon, Kim, & Kim, 2002).
properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXDEKMZYMJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)-1-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)






![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)